Lithium, 1-pentynyl-

Description

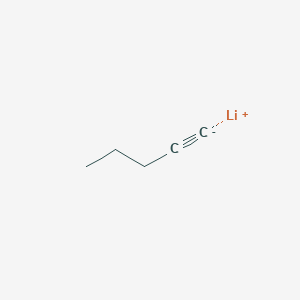

Structure

3D Structure of Parent

Properties

CAS No. |

18643-50-0 |

|---|---|

Molecular Formula |

C5H7Li |

Molecular Weight |

74.1 g/mol |

IUPAC Name |

lithium;pent-1-yne |

InChI |

InChI=1S/C5H7.Li/c1-3-5-4-2;/h3,5H2,1H3;/q-1;+1 |

InChI Key |

NETJXSCSDWRQTJ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCC#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for Lithium, 1 Pentynyl

Direct Lithiation Approaches of Terminal Alkynes

Direct lithiation involves the removal of the acidic acetylenic proton of 1-pentyne (B49018) by a strong base. This is the most common and straightforward route to Lithium, 1-pentynyl-. The choice of base, solvent, and reaction conditions can significantly influence the efficiency and outcome of the reaction.

Alkane-Free Lithiation Protocols

In certain applications, the presence of alkanes, which are common solvents for commercially available organolithium reagents, can be undesirable. Alkane-free protocols for the synthesis of lithium acetylides often rely on the use of bases that can be prepared or are effective in ethereal or amine solvents without the need for hydrocarbon co-solvents. While specific alkane-free protocols for Lithium, 1-pentynyl- are not extensively detailed in dedicated literature, the principles can be extrapolated from general methods for terminal alkyne lithiation. One such approach involves the use of lithium amide in liquid ammonia, which provides an alkane-free environment. Additionally, the development of genuinely alkane-soluble lithium hydride transfer reagents presents a potential, albeit less common, avenue for alkane-free lithiation.

Utilization of Lithium Metal and Derivatives

The direct reaction of 1-pentyne with lithium metal is a potential method for the formation of Lithium, 1-pentynyl-. This approach typically involves the use of lithium metal in a suitable solvent, such as liquid ammonia. In this medium, lithium dissolves to form a blue solution containing solvated electrons, which can act as a reducing agent. However, for the synthesis of the lithium acetylide, the reaction is driven by the acidity of the terminal alkyne. The reaction of 1-pentyne with lithium in liquid ammonia can lead to the formation of the corresponding lithium acetylide. It is crucial to control the reaction conditions to favor deprotonation over reduction of the alkyne, which would yield pentene or pentane.

Another approach involves the use of lithium amide (LiNH₂), which can be generated in situ from lithium metal and liquid ammonia. Lithium amide is a powerful base capable of deprotonating terminal alkynes like 1-pentyne to form the corresponding lithium salt.

| Reactant 1 | Reactant 2 | Solvent | Product | Notes |

| 1-Pentyne | Lithium Metal | Liquid Ammonia | Lithium, 1-pentynyl- | Reaction conditions must be controlled to favor deprotonation over reduction. |

| 1-Pentyne | Lithium Amide | Liquid Ammonia | Lithium, 1-pentynyl- | A common and effective method for generating lithium acetylides. |

Deprotonation with Organolithium Bases

The most widely employed method for the synthesis of Lithium, 1-pentynyl- is the deprotonation of 1-pentyne using a commercially available organolithium base, such as n-butyllithium (n-BuLi). researchgate.net This acid-base reaction is highly efficient and proceeds rapidly, even at low temperatures.

The reaction between 1-pentyne and an organolithium reagent is a straightforward acid-base reaction. The pKa of the terminal proton of 1-pentyne is approximately 25, making it significantly more acidic than the conjugate acid of n-butyllithium (butane, pKa ≈ 50). This large difference in acidity ensures that the deprotonation reaction goes to completion.

To ensure the formation of the monolithium acetylide, it is crucial to use a stoichiometric amount (one equivalent) of the organolithium base. The use of excess base can potentially lead to undesired side reactions, although the formation of a dilithium species from 1-pentyne is not a primary concern as there is only one acidic acetylenic proton. Careful control of the stoichiometry is essential for clean reactions and high yields of the desired product. The progress of the reaction can often be monitored by the evolution of the corresponding alkane (e.g., butane (B89635) when using n-BuLi).

| 1-Pentyne (equiv.) | n-Butyllithium (equiv.) | Expected Product |

| 1.0 | 1.0 | Lithium, 1-pentynyl- |

| 1.0 | >1.0 | Lithium, 1-pentynyl- (with excess n-BuLi) |

The choice of solvent plays a critical role in the deprotonation of terminal alkynes. Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are commonly used for these reactions. THF is effective at solvating the organolithium reagent, breaking down its aggregate structure, and increasing its basicity and reactivity. researchgate.net The reaction of 1-pentyne with n-BuLi is typically carried out in THF at low temperatures, such as -78 °C, to ensure high selectivity and to minimize potential side reactions, including reaction with the solvent itself. researchgate.net

Additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can further enhance the reactivity of organolithium reagents. cornell.edunih.gov TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down the organolithium aggregates into more reactive monomeric or dimeric species. This increased reactivity can lead to faster reaction times and allow for the use of less reactive organolithium bases or lower reaction temperatures. The use of TMEDA can be particularly beneficial for the lithiation of less acidic substrates, although for a relatively acidic terminal alkyne like 1-pentyne, it may not always be necessary but can still be employed to ensure complete and rapid deprotonation.

As previously mentioned, liquid ammonia is a common solvent for reactions involving lithium metal or lithium amide. It is an excellent solvent for acetylides and provides a medium for clean deprotonation reactions.

| Base | Solvent | Additive | Temperature (°C) | Key Observations |

| n-Butyllithium | Tetrahydrofuran (THF) | None | -78 to 0 | Standard and effective conditions for deprotonation. |

| n-Butyllithium | Tetrahydrofuran (THF) | TMEDA | -78 | Increased reactivity of the organolithium base. cornell.edunih.gov |

| Lithium Amide | Liquid Ammonia | None | -33 | Classic method for forming lithium acetylides. |

Precursor-Based Synthesis of Lithium, 1-Pentynyl-

While direct deprotonation of 1-pentyne is the most common route, it is also conceptually possible to synthesize Lithium, 1-pentynyl- from other precursors. One patented, though less conventional, method involves the reaction of a 1-alkene with finely divided lithium metal. This process offers the advantage of using more readily available and stable alkenes as starting materials instead of terminal alkynes. For the synthesis of Lithium, 1-pentynyl-, this would involve the reaction of 1-pentene with lithium metal. This transformation is not a simple addition or substitution and likely proceeds through a more complex mechanism involving the cleavage of C-H bonds and rearrangement to form the thermodynamically more stable lithium acetylide. Detailed mechanistic studies and broad applicability of this method for 1-pentyne specifically are not widely reported in the academic literature.

From Halogenated Pentynes via Lithium-Halogen Exchange

The lithium-halogen exchange reaction is a prominent and widely utilized method for the preparation of organolithium compounds, including alkynyllithium species. wikipedia.org This reaction involves the transfer of a lithium atom from an organolithium reagent to an organic halide, in this case, a halogenated 1-pentyne. wikipedia.org The process is a kinetically controlled transformation that is typically very fast, often occurring more rapidly than competing reactions like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu

The general scheme for this reaction involves treating a 1-halo-1-pentyne with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The choice of the halogen atom on the pentyne substrate is crucial, as the rate of exchange follows the trend I > Br > Cl. wikipedia.org Consequently, 1-iodo-1-pentyne and 1-bromo-1-pentyne are the most effective precursors for this transformation, while chloroalkynes are generally less reactive. harvard.eduscribd.com

The reaction is typically conducted at very low temperatures, ranging from -78 °C to -100 °C, in an inert ethereal solvent such as diethyl ether or tetrahydrofuran (THF). harvard.eduorgsyn.org These conditions are necessary to manage the high reactivity of the organolithium species and to prevent unwanted side reactions. The mechanism is thought to proceed through an "ate-complex" intermediate, where the halogen atom coordinates to the lithium of the alkyllithium reagent before the exchange occurs. wikipedia.orgscribd.com

Two equivalents of the alkyllithium reagent are often employed. The first equivalent performs the lithium-halogen exchange to generate the desired Lithium, 1-pentynyl-, while the second equivalent reacts with the resulting alkyl halide byproduct (e.g., t-butyl iodide), preventing it from interfering with subsequent reactions. scribd.com

| Precursor | Reagent | Solvent | Temperature (°C) | Products |

| 1-Iodo-1-pentyne | tert-Butyllithium | Pentane-Ether | -78 | Lithium, 1-pentynyl- + tert-Butyl iodide |

| 1-Bromo-1-pentyne | n-Butyllithium | Tetrahydrofuran | -78 to -100 | Lithium, 1-pentynyl- + n-Butyl bromide |

| 1-Chloro-1-pentyne | n-Butyllithium | Tetrahydrofuran | -78 | Slower reaction, lower yield |

Reduction of Sulfides to Generate Alkynyllithium Species

An alternative, though less common, approach to generating alkynyllithium reagents involves the reductive cleavage of a carbon-sulfur bond in alkynyl thioethers. This methodology circumvents the use of potentially unstable halogenated precursors. The synthesis of various alkynyl thioethers can be accomplished through several established methods. organic-chemistry.org

The core of this synthetic strategy is the cleavage of the C-S bond in a precursor like an aryl or alkyl 1-pentynyl sulfide. This reductive cleavage can be accomplished using alkali metals, such as lithium, often in the presence of an aromatic electron carrier like naphthalene. This method has been demonstrated for the generation of benzyllithium reagents from their corresponding benzyl thioethers. researchgate.net

In a proposed application of this chemistry for the synthesis of Lithium, 1-pentynyl-, a precursor such as Phenyl 1-pentynyl sulfide could be treated with lithium metal. The arene catalyst facilitates the transfer of an electron from the lithium metal to the thioether, initiating the cleavage of the carbon-sulfur bond. This process results in the formation of the desired Lithium, 1-pentynyl- and a lithium thiophenolate byproduct. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.

While the direct application of this method to alkynyl sulfides is not as extensively documented as lithium-halogen exchange, the underlying principles of reductive C-S bond cleavage provide a viable pathway to alkynyllithium species. researchgate.net The reaction of alkyllithiums with certain sulfur compounds, such as sulfoxides, can also lead to carbon-sulfur bond cleavage, offering another potential, albeit mechanistically different, route. researchgate.net

| Precursor | Reagent | Catalyst | Solvent | Products |

| Phenyl 1-pentynyl sulfide | Lithium metal | Naphthalene (catalytic) | Tetrahydrofuran | Lithium, 1-pentynyl- + Lithium thiophenolate |

| Ethyl 1-pentynyl sulfide | Lithium metal | Naphthalene (catalytic) | Tetrahydrofuran | Lithium, 1-pentynyl- + Lithium ethanethiolate |

Reactivity and Transformations of Lithium, 1 Pentynyl in Organic Synthesis

Nucleophilic Addition Reactions

As a strong nucleophile, lithium, 1-pentynyl- readily participates in nucleophilic addition reactions with a range of electrophiles. wikipedia.orgmasterorganicchemistry.com These reactions are fundamental in constructing more complex molecular architectures from simpler starting materials.

Reactivity with Carbonyl Electrophiles (Aldehydes and Ketones)

Lithium, 1-pentynyl- adds to the electrophilic carbon of aldehydes and ketones in a process known as 1,2-addition. masterorganicchemistry.comksu.edu.sa This reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup, yields the corresponding secondary or tertiary propargyl alcohols. ksu.edu.sa The addition is generally irreversible due to the high basicity of the alkynyl lithium species. masterorganicchemistry.com

The general reactivity of carbonyl compounds towards nucleophilic attack is influenced by both electronic and steric factors. Aldehydes are typically more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition of Lithium, 1-Pentynyl- to Carbonyl Compounds

| Electrophile | Product | Typical Reaction Conditions |

| Acetaldehyde | 3-Heptyn-2-ol | Diethyl ether or THF, low temperature |

| Acetone | 2-Methyl-3-heptyn-2-ol | Diethyl ether or THF, low temperature |

| Cyclohexanone | 1-(1-Pentynyl)cyclohexanol | Diethyl ether or THF, low temperature |

| Benzaldehyde | 1-Phenyl-2-hexyn-1-ol | Diethyl ether or THF, low temperature |

This table provides illustrative examples and typical conditions. Actual yields and specific conditions may vary based on the specific reactants and experimental setup.

Ring-Opening Reactions of Epoxides

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their inherent ring strain. libretexts.orgjsynthchem.com Lithium, 1-pentynyl- attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-alkynyl alcohol. libretexts.org This reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the nucleophile attacks from the backside of the carbon-oxygen bond. libretexts.org

In the case of unsymmetrical epoxides, the regioselectivity of the attack is a key consideration. Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon atom. libretexts.orgopenstax.org

Table 2: Regioselectivity in the Ring-Opening of Unsymmetrical Epoxides with Lithium, 1-Pentynyl-

| Epoxide | Major Product (Attack at less hindered carbon) | Minor Product (Attack at more hindered carbon) |

| Propylene oxide | 1-Octyn-4-ol | 2-Heptyn-1-ol |

| Styrene oxide | 1-Phenyl-3-heptyn-2-ol | 1-Phenyl-2-hexyn-1-ol |

The regioselectivity can be influenced by various factors, including the solvent and the presence of additives.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. nih.gov Organolithium reagents, including lithium, 1-pentynyl-, have emerged as powerful coupling partners in these transformations. nih.govdntb.gov.ua

Palladium-Catalyzed Cross-Coupling with Aryl and Alkyl Halides

Lithium, 1-pentynyl- can be effectively coupled with aryl and alkyl halides in the presence of a palladium catalyst to form substituted alkynes. nih.govresearchgate.net These reactions, often referred to as Sonogashira-type couplings when using terminal alkynes, provide a direct method for alkynylation. nih.gov The use of pre-formed lithium acetylides can offer advantages in terms of reactivity and scope compared to the traditional Sonogashira conditions which involve a terminal alkyne and a base. nih.gov

The reaction tolerates a variety of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. researchgate.net Recent advancements have also enabled the coupling of alkyl halides, a traditionally more challenging class of substrates. kyoto-u.ac.jp

Table 3: Examples of Palladium-Catalyzed Cross-Coupling of Lithium, 1-Pentynyl-

| Electrophile | Catalyst/Ligand System | Product |

| Iodobenzene | Pd(PPh₃)₄ | 1-Phenyl-1-pentyne |

| 4-Bromotoluene | Pd(OAc)₂ / XPhos | 1-(p-Tolyl)-1-pentyne |

| 1-Bromobutane | [FeCl₂(SciOPP)] | Non-1-yne |

| Benzyl bromide | Pd(dba)₂ / SPhos | 1-Phenyl-2-hexyne |

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Mechanistic Aspects of Palladium-Catalyzed Alkynylation

The catalytic cycle for the palladium-catalyzed cross-coupling of organolithium reagents generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or alkyl halide (R-X) to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the lithium, 1-pentynyl- is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The exact nature of the transmetalating species can be complex and may involve the formation of ate complexes. researchgate.net

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.org

The high reactivity of organolithium reagents has historically presented challenges in controlling these reactions, but the development of specialized ligands and reaction protocols has largely overcome these issues. dntb.gov.uanih.gov

Complementarity and Advantages over Traditional Coupling Methods

The use of lithium, 1-pentynyl- in palladium-catalyzed cross-coupling reactions offers several advantages over traditional methods like the Sonogashira reaction, which typically employs a terminal alkyne, a copper co-catalyst, and a base.

Avoidance of Copper: The direct use of lithium acetylides can circumvent the need for a copper co-catalyst, which can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). organic-chemistry.org

Milder Reaction Conditions: These reactions can often be performed under milder conditions and with faster reaction times. nih.gov

Improved Functional Group Tolerance: Modern protocols have demonstrated excellent functional group compatibility, allowing for the coupling of substrates with sensitive functionalities that might not be tolerated under traditional conditions. nih.govkyoto-u.ac.jp

Access to Different Substrates: The development of methods for coupling with alkyl halides expands the range of accessible products beyond what is typically achievable with standard Sonogashira conditions. kyoto-u.ac.jp

The ability to directly use highly reactive organolithium reagents in a controlled manner represents a significant advance in cross-coupling chemistry, providing a powerful and versatile tool for the synthesis of complex alkynyl-containing molecules. nih.govnih.gov

Involvement in Organocuprate Chemistry

Lithium, 1-pentynyl-, a lithium acetylide, plays a significant role in the field of organocuprate chemistry. Its unique properties make it a valuable component in the formation of mixed diorganocuprates, where it primarily serves as a non-transferable or "dummy" ligand. This allows for the selective transfer of other, more valuable or reactive organic groups to a substrate, thus maximizing the efficiency of the reaction.

Mixed lithium diorganocuprates containing a 1-pentynyl group are typically prepared in situ. The process involves the reaction of a copper(I) salt, commonly copper(I) iodide (CuI) or copper(I) bromide (CuBr), with one equivalent of lithium, 1-pentynyl-. This forms a copper(I) acetylide intermediate, specifically copper 1-pentynylide. Subsequent addition of a second, different organolithium reagent (R'Li) to this intermediate generates the desired mixed lithium diorganocuprate, formulated as [R'(1-pentynyl)Cu]Li. harvard.edugoogle.com

The order of addition is crucial for the successful formation of the mixed cuprate (B13416276). The less reactive organocopper species, in this case, the copper acetylide, is formed first, followed by the addition of the more reactive organolithium reagent that carries the group intended for transfer. This methodology prevents the formation of symmetrical cuprates and ensures the desired mixed cuprate is the predominant species in the reaction mixture.

A typical preparation can be exemplified by the reaction of copper(I) 1-pentynylide with an organolithium reagent like n-butyllithium. google.com This yields lithium (n-butyl)(1-pentynyl)cuprate, a reagent where the n-butyl group is selectively transferred in subsequent reactions. The solubility of the copper acetylide intermediate can sometimes be problematic, but the use of additives like hexamethylphosphoramide (B148902) (HMPA) or employing alternative alkynyl ligands with improved solubility profiles can mitigate this issue. google.comscribd.com

Table 1: Examples of Mixed Lithium Diorganocuprates Containing a 1-Pentynyl Ligand

| Transferable Ligand (R') | Non-Transferable Ligand | Cuprate Reagent |

| n-Butyl | 1-Pentynyl | Lithium (n-butyl)(1-pentynyl)cuprate |

| sec-Butyl | 1-Pentynyl | Lithium (sec-butyl)(1-pentynyl)cuprate |

| tert-Butyl | 1-Pentynyl | Lithium (tert-butyl)(1-pentynyl)cuprate |

| Phenyl | 1-Pentynyl | Lithium (phenyl)(1-pentynyl)cuprate |

| 4-tertiary-butyldimethylsilyloxy-trans-1-octenyl | 1-Pentynyl | Lithium [(1-pentynyl)-(4-tertiary-butyldimethylsilyloxy-trans-1-octenyl)cuprate] |

This table is generated based on information from existing research findings. harvard.edugoogle.com

The utility of the 1-pentynyl group in mixed organocuprates stems from its role as a "non-transferable" or "dummy" ligand. ucr.ac.cr This concept is critical for the economical use of precious or complex organolithium reagents. In a standard Gilman cuprate (R₂CuLi), only one of the two R groups is transferred to the substrate, leading to a theoretical maximum yield of 50% with respect to the organic group. By employing a mixed cuprate with an inexpensive and non-transferable ligand like 1-pentynyl, the more valuable organic group can be transferred with high selectivity, approaching a 100% theoretical yield based on that group. scribd.com

The low tendency of the 1-pentynyl group to transfer is attributed to the strong bond it forms with the copper atom. ucr.ac.cr The order of ligand transferability from copper has been established to be approximately sp³-hybridized carbon ligands (like alkyl groups) > sp²-hybridized carbon ligands (like vinyl or phenyl groups) >> sp-hybridized carbon ligands (like alkynyl groups). ucr.ac.cr Studies have shown that in reactions of mixed cuprates containing both an alkyl and a 1-pentynyl group, the alkyl group is transferred with very high preference. For instance, in the reaction of lithium (n-butyl)(1-pentynyl)cuprate with methyl vinyl ketone, the ratio of n-butyl transfer to 1-pentynyl transfer was found to be greater than 97:3. scribd.com

Applications in Specialized Synthetic Pathways

Lithium, 1-pentynyl- is a potent nucleophile and a strong base, making it a key reagent in the synthesis of propargyl alcohols. This is achieved through its reaction with various electrophilic carbonyl compounds, such as aldehydes and ketones. The acetylenic anion of lithium, 1-pentynyl- attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and, after an aqueous workup, a propargyl alcohol.

The general reaction scheme involves the deprotonation of 1-pentyne (B49018) with a strong base, typically an organolithium reagent like n-butyllithium, to generate lithium, 1-pentynyl- in situ. This is then reacted with an aldehyde or ketone at low temperatures to afford the corresponding secondary or tertiary propargyl alcohol.

For example, the reaction of lithium, 1-pentynyl- with a ketone such as methyl cyclohexylmethyl ketone would yield the corresponding tertiary propargyl alcohol. google.com This transformation is a fundamental and widely used method for introducing an alkyne functionality into a molecule, which can then be further elaborated into a variety of other functional groups.

Furthermore, reactions involving lithium, 1-pentynyl- can also be tailored for the synthesis of terminal alkynes. While the primary product of its reaction with carbonyls is a propargyl alcohol, subsequent transformations or different reaction pathways can lead to terminal alkynes.

The term "ethynylation" in a broader sense refers to the introduction of an ethynyl (B1212043) group (-C≡CH) or a substituted ethynyl group into a molecule. While lithium, 1-pentynyl- introduces a pentynyl group, the underlying principle of alkynylation is the same. It serves as a nucleophilic source of a substituted acetylide for the formation of carbon-carbon bonds.

This reactivity is harnessed in conjugate addition reactions to α,β-unsaturated systems. While simple lithium acetylides can be less effective for 1,4-addition, their corresponding cuprates exhibit enhanced reactivity for this purpose. Mixed organocuprates containing the 1-pentynyl ligand, such as lithium (R')(1-pentynyl)cuprate, are employed to transfer the R' group in a conjugate fashion. However, in specific contexts, the alkynyl group itself can be transferred. The development of nucleophilic ethynyl group equivalents for conjugate addition has been a significant area of research. acs.org

The use of lithium, 1-pentynyl- and its derived cuprates extends to substitution reactions as well. For instance, they can react with alkyl halides and epoxides, although the reactivity profile may vary depending on the substrate and the specific cuprate formulation.

Mechanistic Studies of Reactions Involving Lithium, 1 Pentynyl

Reaction Pathway Elucidation and Intermediates

The reaction pathways of Lithium, 1-pentynyl- are diverse, primarily involving nucleophilic addition to electrophilic species. The elucidation of these pathways requires identifying the transient species and intermediates that are formed during the reaction.

Reactions of organolithium reagents can proceed through various mechanisms, including polar mechanisms and single-electron transfer (SET) pathways. The specific pathway is often influenced by the substrate, solvent, and temperature. For instance, in reactions with α,β-unsaturated carbonyl compounds, Lithium, 1-pentynyl- can undergo either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition). wikipedia.org The regioselectivity of these additions is a key aspect of their reaction pathway.

Intermediate species in these reactions are often highly reactive and short-lived. In the context of conjugate additions, a key intermediate is the lithium enolate formed after the initial nucleophilic attack at the β-position. wikipedia.org This enolate can then be trapped by an electrophile. In other reactions, such as those involving cuprates, ate complexes are crucial intermediates. For example, Lithium, 1-pentynyl- can be used to form mixed lithium diorganocuprates, such as lithium (1-pentynyl)(3-dimethyltertiarybutylsilyloxy-1-octenyl) cuprate (B13416276). harvard.edugoogle.com In these mixed cuprates, the 1-pentynyl group often acts as a "dummy" or non-transferable ligand, allowing for the selective transfer of the other organic group. harvard.edu

The study of reaction intermediates can sometimes involve trapping experiments or spectroscopic observation under conditions that prolong their lifetime, such as at very low temperatures. While direct evidence for intermediates in reactions of solely Lithium, 1-pentynyl- is not extensively documented, analogies can be drawn from related systems, like pentenyl lithium, where cyclization reactions suggest the formation of specific organolithium intermediates. researchgate.netresearchgate.net

Characterization of Aggregation States in Solution and Their Impact on Reacdivity

Organolithium reagents, including Lithium, 1-pentynyl-, exist in solution not as simple monomers but as aggregates (dimers, tetramers, or higher oligomers). d-nb.info The state of aggregation is a critical factor that profoundly influences the reagent's reactivity, with different aggregates often exhibiting different reaction rates and selectivities.

The characterization of these aggregation states is primarily accomplished through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Multinuclear NMR, particularly utilizing isotopes like ⁶Li and ¹³C, is a powerful tool. scielo.br Techniques such as the isotopic fingerprint method, which relies on deuterium-induced isotope shifts on ⁶Li resonances, can help determine the composition and structure of aggregates, including mixed aggregates with other lithium salts. scielo.brresearchgate.net For other lithium acetylides, such as those derived from t-butylacetylene and trimethylsilylacetylene, NMR studies have shown they can form various aggregates, including dimers, tetramers, and even larger clusters like hexamers, depending on the solvent and other species present. rsc.orgrsc.org It is highly probable that Lithium, 1-pentynyl- exhibits similar behavior, forming a dynamic equilibrium of different aggregates in solution.

The general principle is that smaller aggregates are often more reactive than larger ones. d-nb.info This is attributed to the increased availability of the carbanionic center for reaction in less sterically hindered and more coordinatively unsaturated lower-order aggregates. Therefore, reaction conditions that favor the disaggregation of larger clusters, such as the use of coordinating solvents or ligands, typically lead to an enhancement in reaction rates.

| Technique | Application to Aggregation State Analysis | Expected Findings for Lithium, 1-pentynyl- |

| ⁶Li NMR Spectroscopy | Determines the number of lithium environments in solution, providing insight into the number and types of aggregates present. | Multiple signals corresponding to an equilibrium of dimers, tetramers, and possibly higher aggregates. |

| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton and the C-Li bond. ¹J(¹³C-⁶Li) coupling constants can indicate the number of lithium atoms bonded to a specific carbon. | Broadened signals due to aggregation and dynamic exchange. Coupling patterns could reveal the size of the primary aggregate unit. |

| DOSY NMR | Diffusion-Ordered Spectroscopy can distinguish between species of different sizes in solution based on their diffusion coefficients. | Different diffusion coefficients for monomeric, dimeric, and tetrameric species, confirming the presence of an aggregate equilibrium. |

Solvation Effects on Reaction Rates and Stereochemical Outcomes

The solvent plays a critical role in the reactions of organolithium reagents by solvating the lithium cation. This interaction influences both the aggregation state and the nature of the ion pair (contact ion pair vs. solvent-separated ion pair), which in turn affects reaction rates and stereochemistry. nih.govrsc.org

In non-coordinating hydrocarbon solvents, Lithium, 1-pentynyl- is expected to be highly aggregated and less reactive. In coordinating ethereal solvents like tetrahydrofuran (B95107) (THF), the solvent molecules coordinate to the lithium centers, breaking down the aggregates into smaller, more reactive species. wisc.edu The strength of this coordination affects the reaction kinetics. Strongly coordinating solvents can lead to the formation of solvent-separated ion pairs (SIPs), where the lithium cation and the pentynyl anion are separated by solvent molecules. SIPs are generally more reactive than contact ion pairs (CIPs), where the C-Li bond is intact. wisc.eduresearchgate.net

The effect of the solvent on reaction rates can be significant. For many organolithium reactions, moving to a more polar, coordinating solvent accelerates the reaction. libretexts.org However, for reactions where the lithium cation acts as a Lewis acid to activate the substrate (e.g., in epoxide openings), strong solvation can sometimes retard the reaction by reducing the Lewis acidity of the lithium ion. researchgate.netnih.gov

Solvation also has a profound impact on the stereochemical outcome of reactions. In reactions involving chiral substrates or products, the solvent can influence the facial selectivity of the nucleophilic attack. For Sₙ1-type reactions, the solvent's ability to stabilize the intermediate carbocation and the leaving group ion pair can determine the degree of racemization versus inversion of configuration. libretexts.org In asymmetric synthesis using chiral ligands, the solvent can compete with the chiral ligand for coordination to the lithium ion, thereby affecting the enantioselectivity. msu.edu

| Solvent | Dielectric Constant (approx.) | Expected Effect on Lithium, 1-pentynyl- Reactions |

| Hexane | 1.9 | High aggregation, low reactivity, favors CIPs. |

| Diethyl Ether | 4.3 | Moderate disaggregation, increased reactivity compared to hexane. |

| Tetrahydrofuran (THF) | 7.6 | Significant disaggregation (dimers/monomers), high reactivity, promotes SIP formation. wisc.edu |

| Hexamethylphosphoramide (B148902) (HMPA) | 30 | Strong disaggregation to monomers, high reactivity, strongly favors SIPs. wisc.edu |

Transition State Analysis and Energy Profiles

Understanding the transition state (TS) is fundamental to comprehending the kinetics and mechanism of a chemical reaction. numberanalytics.com The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. ucsb.edu For reactions involving Lithium, 1-pentynyl-, computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for modeling transition states and calculating reaction energy profiles. acs.org

The process of locating a transition state involves finding a first-order saddle point on the potential energy surface. ucsb.edu Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. numberanalytics.com Once a transition state structure is located, its energy can be calculated to determine the activation energy (Ea). According to transition state theory (TST), the reaction rate constant (k) is related to this activation energy. quantumatk.com

For a typical reaction of Lithium, 1-pentynyl-, such as its addition to a carbonyl compound, the transition state would involve the coordinated approach of the nucleophilic carbon to the electrophilic carbonyl carbon, with the lithium ion likely coordinating to the carbonyl oxygen, forming a cyclic or cage-like structure. The energy profile would show the relative energies of the reactants, transition state, any intermediates, and the final products. iastate.edu

Computational studies can also elucidate the effect of solvation and aggregation on the transition state. Explicit solvent molecules can be included in the calculation to model their influence on the transition state geometry and energy. Similarly, different aggregate structures (e.g., dimer vs. monomer) can be modeled as the reacting species to determine which pathway has a lower activation energy and is therefore kinetically preferred.

Influence of Ligand and Additive Coordination on Reaction Mechanisms

The reactivity and selectivity of Lithium, 1-pentynyl- can be dramatically altered by the addition of coordinating ligands or additives. These additives function by modifying the structure and reactivity of the organolithium species. wikipedia.org

Commonly used ligands include chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) and highly polar, aprotic solvents like hexamethylphosphoramide (HMPA). wisc.eduwisc.educhemicalbook.com

TMEDA: This bidentate ligand chelates to the lithium ion, breaking down large aggregates into smaller, more reactive species, often dimers or monomers. wisc.edunih.gov The formation of a well-defined, chelated organolithium complex can also influence the stereochemical course of a reaction. wpmucdn.com While TMEDA generally increases reactivity by deaggregation, its steric bulk can sometimes hinder the approach of the substrate.

HMPA: HMPA is a very strong Lewis base that coordinates powerfully to lithium ions. wisc.edu Its primary effect is to break down aggregates and, crucially, to promote the formation of solvent-separated ion pairs (SIPs). wisc.edunih.gov The increased reactivity of the "naked" pentynyl anion in a SIP often leads to a dramatic acceleration of reaction rates. nih.gov HMPA can also alter the regioselectivity of reactions, for example, by favoring 1,4-addition over 1,2-addition to enones. wisc.edu

In the context of mixed cuprates, ligands are also essential. It has been noted that mixed cuprates containing the 1-pentynyl group give very low yields of conjugate adducts in the absence of an added phosphine (B1218219) ligand. harvard.edu The phosphine ligand likely stabilizes the copper intermediate and facilitates the desired reactivity. Additives like lithium halides (e.g., LiBr, LiI) can also be present from the preparation of the organolithium reagent or added deliberately. These salts can become incorporated into the organolithium aggregates, forming mixed aggregates that may have different reactivity compared to the homo-aggregates. scielo.brnih.gov

| Additive | Primary Mechanistic Effect | Impact on Reactivity |

| TMEDA | Deaggregation via chelation; forms monomeric or dimeric complexes. wisc.edunih.gov | Generally increases rate; can influence stereoselectivity. |

| HMPA | Strong deaggregation; promotes formation of solvent-separated ion pairs (SIPs). wisc.edunih.gov | Dramatically increases rate; can alter regioselectivity. wisc.edu |

| Phosphines (in cuprates) | Stabilizes copper intermediates; facilitates ligand transfer. | Essential for high yields in certain cuprate reactions. harvard.edu |

| Lithium Halides (LiX) | Forms mixed aggregates with the organolithium species. scielo.br | Can either accelerate or decelerate reactions depending on the specific system. |

Selectivity in Reactions of Lithium, 1 Pentynyl

Chemoselectivity in Multifunctional Substrates

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. The high reactivity of organolithium reagents like lithium, 1-pentynyl- can sometimes lead to challenges in functional group compatibility. numberanalytics.com For instance, acidic protons, such as those in alcohols (-OH), amines (-NH), and thiols (-SH), are readily deprotonated by organolithium compounds. wikipedia.org Therefore, protecting these sensitive functional groups is often a prerequisite for reactions involving lithium, 1-pentynyl-. numberanalytics.com

In substrates containing multiple electrophilic sites, the chemoselectivity of lithium, 1-pentynyl- can be influenced by several factors. For example, in reactions with α,β-unsaturated carbonyl compounds, 1,2-addition to the carbonyl group often competes with 1,4-conjugate addition. While "hard" nucleophiles like many organolithium reagents tend to favor 1,2-addition, the outcome can be modulated by the specific reagent, substrate, and reaction conditions. nih.gov

Recent research has demonstrated that cobalt-based metalloradical catalysis can achieve complete chemoselectivity for propargylic C–H amination in the presence of other reactive functionalities like alkenes and alkynes. nih.gov This highlights the potential for catalyst-controlled chemoselectivity in reactions that would otherwise be challenging with lithium, 1-pentynyl- alone.

A study on the reductive alkynylation of tertiary amides using a sequential iridium and copper(I) catalysis showed that the reaction proceeds chemoselectively at the amide group, even in the presence of a highly reactive aldehyde group on either the amide or the alkyne partner. researchgate.net This methodology allows for the direct synthesis of propargylic amines from amides, showcasing a high degree of functional group tolerance. researchgate.net

Regioselectivity in Electrophilic Additions and Substitutions

Regioselectivity describes the preference for a reaction to occur at one position over another. In the context of lithium, 1-pentynyl-, this is particularly relevant in addition reactions to unsymmetrical electrophiles and in substitution reactions on substrates with multiple reactive sites.

The position of metalation in the preparation of organolithium reagents is primarily governed by the acidity of the C–H bond. wikipedia.org For terminal alkynes like 1-pentyne (B49018), the acetylenic proton is the most acidic, leading to the selective formation of the 1-pentynyl lithium anion. scribd.com

In conjugate addition reactions to electron-deficient dienes, controlling the regioselectivity of the addition is a significant challenge due to the presence of multiple electrophilic sites. researchgate.net The addition of organolithium reagents can potentially occur at the β, δ, or even the carbonyl carbon. However, studies have shown that with careful selection of the substrate and reaction conditions, high regioselectivity can be achieved. For instance, the conjugate addition of organolithium reagents to polyunsaturated conjugate amides containing a chiral auxiliary proceeded with good 1,4-selectivity. researchgate.net

The regioselectivity of electrophilic attack on ambident enaldimines has been shown to be dependent on the substituents, with the outcome (1,2- vs. 1,4-addition) being influenced by the electronic properties of the imine. researchgate.net While not specifically detailing lithium, 1-pentynyl-, this principle applies to organolithium additions in general.

A nickel-hydride catalyzed cross-coupling of non-activated alkyl halides with alkenyl boronates demonstrated regioselective coupling at the carbon α- to the boron group. dicp.ac.cn This provides a method for the synthesis of chiral alkyl boronic acid pinacol (B44631) esters, where the regioselectivity is directed by the catalyst system. dicp.ac.cn

Stereoselective Transformations Initiated by Lithium, 1-Pentynyl-

Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. For lithium, 1-pentynyl-, this is a critical aspect in the synthesis of chiral molecules.

Diastereoselectivity is the preferential formation of one diastereomer over another. In conjugate addition reactions, the approach of the nucleophile to the β-carbon of an α,β-unsaturated system can be influenced by existing stereocenters in the substrate or by chiral auxiliaries.

Studies on the conjugate addition of lithium organocuprates to α,β-unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxides have demonstrated diastereoselective transformations, with diastereomeric ratios of up to 10:1 being observed. rsc.org The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, in conjugate additions of organolithium reagents to polyunsaturated amides has been shown to afford products with excellent stereoselectivity. nih.govresearchgate.net

The conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters containing dioxolane units has been investigated, revealing "matching" and "mismatching" effects. nih.gov In the "matched" cases, a single diastereomer of the β-amino ester is produced. nih.gov This highlights the interplay between substrate- and reagent-based stereocontrol.

Enantioselectivity is the preferential formation of one enantiomer over another. Achieving high enantioselectivity in reactions with lithium, 1-pentynyl- often requires the use of chiral catalysts or auxiliaries.

One approach involves the use of chiral ligands to modify the reactivity of the organolithium reagent. wikipedia.org For example, chiral lithium binaphtholate has been used as a catalyst for the enantioselective alkynylation of ketones with trimethoxysilylalkynes, affording chiral tertiary propargylic alcohols in high yields and enantioselectivities. researchgate.net

The synthesis of pyrrolizidinone scaffolds has been achieved with outstanding levels of diastereo- and enantioselectivity through a multiple-relay catalytic process involving an intramolecular aza-Michael reaction. researchgate.netresearchgate.net While not directly involving lithium, 1-pentynyl-, this demonstrates the power of catalytic asymmetric methods in constructing complex chiral molecules.

The key to the enantioselective synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones has been the use of chiral N-acyl oxazolidones. york.ac.uk The enolates derived from these auxiliaries undergo highly diastereoselective alkylations. york.ac.uk This strategy could be adapted for reactions involving lithium, 1-pentynyl-.

Strategies for Controlling Selectivity in Organolithium Reactions

Several strategies can be employed to control the selectivity of reactions involving organolithium reagents like lithium, 1-pentynyl-. numberanalytics.com

Temperature Control: Performing reactions at low temperatures can significantly enhance selectivity by minimizing side reactions and favoring the kinetically controlled product. numberanalytics.comoup.com

Solvent Selection: The choice of solvent can dramatically influence the reactivity and aggregation state of organolithium reagents. numberanalytics.com Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium ion, increasing the nucleophilicity of the carbanion. numberanalytics.com

Additives and Ligands: The addition of coordinating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can break down organolithium aggregates into more reactive monomers or dimers, thereby influencing reactivity and selectivity. numberanalytics.comwikipedia.org The use of lithium salts, like LiClO₄, has been shown to improve the stereoselectivity of additions to carbonyl compounds. wikipedia.org

Protecting Groups: The use of protecting groups is a crucial strategy to prevent unwanted reactions at sensitive functional groups, thereby ensuring chemoselectivity. numberanalytics.com

Chiral Auxiliaries and Catalysts: As discussed previously, the incorporation of chiral auxiliaries into the substrate or the use of chiral catalysts are powerful methods for achieving high levels of stereoselectivity. york.ac.uknumberanalytics.com

By carefully considering and manipulating these factors, chemists can effectively steer the outcome of reactions involving the versatile yet highly reactive lithium, 1-pentynyl- reagent, enabling the efficient and selective synthesis of complex molecular targets.

Computational Chemistry and Theoretical Investigations of Lithium, 1 Pentynyl

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and the nature of the carbon-lithium (C-Li) bond in lithium, 1-pentynyl-. The C-Li bond in organolithium compounds is highly polar, with significant ionic character, estimated to be between 80% and 88%. wikipedia.org This high degree of polarity places a substantial negative charge on the carbon atom, making it a potent nucleophile.

In the case of alkynyl lithium compounds like lithium, 1-pentynyl-, the lithium cation coordinates to the π-electron density of the carbon-carbon triple bond. This interaction is a key feature of its electronic structure. Ab initio and density functional theory (DFT) methods are employed to model these interactions accurately. acs.org These calculations can reveal details about electron density distribution, molecular orbital energies, and the extent of charge transfer between the carbon and lithium atoms.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

DFT studies are also instrumental in predicting reactivity. By calculating the energies of reactants, transition states, and products, chemists can map out reaction pathways and determine activation barriers. numberanalytics.com This allows for the prediction of the most likely course of a reaction and can explain observed regioselectivity and stereoselectivity. For instance, DFT calculations can be used to model the addition of lithium, 1-pentynyl- to electrophiles, providing insights into the transition state geometries that govern the reaction's outcome.

Molecular Dynamics Simulations of Solution Behavior and Aggregation

Organolithium reagents, including lithium, 1-pentynyl-, are known to exist as aggregates in solution, such as dimers, tetramers, and even higher-order structures. wikipedia.orgscribd.com The state of aggregation significantly influences the reagent's reactivity, with lower aggregates often being more reactive. wikipedia.orgscribd.com

Molecular dynamics (MD) simulations, often powered by quantum mechanical or machine learning potentials, are employed to study the dynamic behavior of these aggregates in different solvents. uio.noacs.org These simulations can model the association and dissociation of aggregates, the role of solvent molecules in coordinating to the lithium centers, and the equilibrium between different aggregation states. acs.orgresearchgate.net For example, in non-polar solvents, organolithium compounds tend to form higher aggregates, while in polar solvents like tetrahydrofuran (B95107) (THF), solvent coordination can break down these clusters into smaller, more reactive species. scribd.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. numberanalytics.com For organolithium compounds, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for 6Li, 7Li, and 13C nuclei, is of great importance. wikipedia.orgscielo.br

Theoretical calculations can predict the chemical shifts and coupling constants (e.g., 1JC-Li) for different proposed structures and aggregation states of lithium, 1-pentynyl-. rsc.orgacs.org For instance, calculated 7Li NMR chemical shifts can help distinguish between different aggregate sizes in solution. The agreement between calculated and experimental NMR data provides strong evidence for the proposed structures in solution. chinesechemsoc.org Quantum theoretical studies have also been used to understand the high 13C NMR chemical shifts observed for carbon atoms bonded to cerium(IV), a principle that can be extended to other metal-carbon bonds. chinesechemsoc.org

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of reactions involving organolithium reagents. numberanalytics.comnumberanalytics.com By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energetic barriers connecting them. researchgate.netrsc.org

For reactions of lithium, 1-pentynyl-, computational studies can provide insights into various pathways, such as addition to carbonyl compounds or alkynes. acs.orgresearchgate.net For example, theoretical studies on the addition of lithium organocuprate clusters to acetylene (B1199291) have revealed a cooperative "trap-and-bite" mechanism where the lithium atom plays a crucial role in stabilizing the transition state. acs.org Such mechanistic understanding is vital for optimizing reaction conditions and designing new synthetic methodologies. nih.govsmu.edu

Application of Machine Learning in Organolithium Chemistry Predictions

Machine learning (ML) is emerging as a powerful tool in chemistry, with growing applications in the study of organolithium compounds. thieme.deijsetpub.com ML models can be trained on large datasets of experimental and computational data to predict various properties and behaviors. rsc.orgrsc.org

In the context of organolithium chemistry, ML can be used to:

Predict reactivity and reaction yields: ML models can learn the complex relationships between substrate structure, reagent, solvent, and reaction outcome. nih.govresearchgate.net

Accelerate the discovery of new reagents and reaction conditions: By screening vast chemical spaces, ML can identify promising candidates for experimental investigation. acs.orgchemrxiv.org

Develop more accurate force fields for molecular dynamics simulations: ML potentials can capture the intricacies of chemical bonding and reactivity with quantum mechanical accuracy but at a fraction of the computational cost. uio.nolabmanager.com

Assist in autonomous experimental platforms: Integrated with robotic systems, ML algorithms can guide the optimization of reaction conditions in real-time. researchgate.netarxiv.org

Recent studies have shown the potential of ML in predicting the stability of components in lithium-oxygen batteries and in modeling the complex behavior of lithium derivatives. uio.norsc.org As more data becomes available and algorithms improve, the role of machine learning in advancing the understanding and application of organolithium compounds like lithium, 1-pentynyl- is expected to grow significantly. nih.govmdpi.com

Broader Synthetic Utility and Future Research Directions for Lithium, 1 Pentynyl

Lithium, 1-pentynyl- (also known as 1-pentynyl lithium) is a potent organolithium reagent that serves as a fundamental building block in organic synthesis. guidechem.comnih.gov As an alkynyllithium compound, its reactivity is characterized by the strong nucleophilicity and basicity of the sp-hybridized carbanion. libretexts.org While its primary role in simple alkylation reactions is well-established, its utility extends into more sophisticated applications, driving innovation in synthetic methodologies. This article explores the integration of lithium, 1-pentynyl- into complex syntheses, its strategic importance in retrosynthetic planning, and the development of novel, more efficient reactions that expand the frontiers of carbon-carbon and carbon-heteroatom bond formation.

Q & A

Q. What conceptual models explain solvent effects on 1-pentynyllithium’s aggregation state?

- Methodological Answer : Use the conductor-like screening model (COSMO) in DFT to simulate solvation. Pair with small-angle X-ray scattering (SAXS) to correlate computed aggregation energies with experimental particle sizes. Ethers like THF stabilize monomeric forms via strong Li–O coordination, while hydrocarbons promote oligomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.